Home > Products > Screening Compounds P72557 > (R,S,R,R)-Nebivolol
(R,S,R,R)-Nebivolol -

(R,S,R,R)-Nebivolol

Catalog Number: EVT-13584231
CAS Number:
Molecular Formula: C22H25F2NO4
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R,S,R,R)-Nebivolol is a beta-adrenergic blocking agent primarily used in the treatment of hypertension and heart failure. It is a racemic mixture composed of two enantiomers: D-Nebivolol, which acts as a selective beta-1 adrenergic receptor antagonist, and L-Nebivolol, which exhibits beta-3 adrenergic receptor agonist activity. This unique combination allows for both blood pressure reduction and vasodilation effects, making it effective in managing cardiovascular conditions .

Source and Classification

Nebivolol was first approved by the FDA on December 17, 2007, and is classified as a small molecule drug. It is marketed under the brand name Bystolic and is recognized for its long duration of action and favorable therapeutic profile compared to other beta blockers . The compound's chemical formula is C22H25F2NO4C_{22}H_{25}F_{2}NO_{4}, with a molecular weight of approximately 405.44 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of (R,S,R,R)-Nebivolol involves several complex steps to ensure the correct stereochemistry. A common synthetic route includes:

  1. Formation of Chiral Intermediates: This step often utilizes chiral sulfoxides or sulfinimines as starting materials.
  2. Cyclization: Various reagents such as Grignard reagents may be employed, followed by hydrogenation to form the desired cyclic structure.
  3. Functional Group Transformations: This includes oxidation and reduction reactions to modify the structure further.
  4. Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification techniques like chromatography .

The process can be optimized by using selective sulfonylation of chroman diols derived from glyceraldehyde acetonide and 5-fluoro-2-hydroxyacetophenone, leading to the desired configuration of Nebivolol .

Chemical Reactions Analysis

Reactions and Technical Details

(R,S,R,R)-Nebivolol participates in various chemical reactions, including:

  • Oxidation: Typically using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Often involves hydrogenation processes facilitated by palladium or platinum catalysts.
  • Substitution Reactions: Can undergo nucleophilic or electrophilic substitutions using halogenated intermediates .

These reactions allow for the synthesis of various derivatives that may enhance its therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for (R,S,R,R)-Nebivolol primarily involves:

  1. Beta-1 Adrenergic Receptor Antagonism: D-Nebivolol selectively blocks beta-1 receptors in the heart, leading to decreased heart rate and myocardial contractility.
  2. Beta-3 Adrenergic Receptor Agonism: L-Nebivolol stimulates beta-3 receptors, resulting in increased nitric oxide production, promoting vasodilation and reducing peripheral vascular resistance .

This dual action contributes to its efficacy in lowering blood pressure without adversely affecting respiratory function or insulin sensitivity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Molecular Formula: C22H25F2NO4C_{22}H_{25}F_{2}NO_{4}
  • Molecular Weight: 405.44 g/mol
  • Density: 1.309 g/cm³
  • Melting Point: 155–156°C
  • Boiling Point: Approximately 600.5°C at 760 mmHg
  • Flash Point: 316.9°C .

These properties are crucial for understanding the compound's stability, solubility, and suitability for pharmaceutical formulations.

Applications

Scientific Uses

(R,S,R,R)-Nebivolol is primarily utilized in clinical settings for managing hypertension and heart failure. Its unique pharmacological profile allows it to be effective in patients who may not respond well to traditional beta blockers due to side effects related to airway constriction or insulin sensitivity issues . Additionally, ongoing research explores its potential benefits in other cardiovascular conditions due to its vasodilatory effects mediated by nitric oxide production.

Pharmacological Mechanisms of Action

β1-Adrenergic Receptor Antagonism and Selectivity Profiles

Nebivolol is distinguished by its high and dose-dependent selectivity for β1-adrenergic receptors (β1-ARs) over β2-ARs. At therapeutic doses (≤10 mg/day), nebivolol exhibits approximately 320-fold greater affinity for human myocardial β1-ARs compared to β2-ARs [1] [8]. This cardioselectivity arises from stereospecific binding, primarily mediated by the d-enantiomer, which shows 3-4 fold β1-selectivity in radioligand binding studies using human ventricular myocardium and transfected COS-7 cells [8]. Unlike many classical β-blockers, nebivolol functions as an inverse agonist, stabilizing the inactive conformation of β1-ARs and reducing basal receptor activity in human myocardial tissue [8]. This inverse agonism is comparable in magnitude to bisoprolol but lower than metoprolol. Crucially, nebivolol's binding affinity is unaffected by guanine nucleotides (e.g., Gpp(NH)p), indicating minimal impact on β1-AR/Gs-protein coupling dynamics [8].

Table 1: β1-Adrenergic Receptor Selectivity Profiles in Human Myocardium

Compoundβ1:β2 Selectivity RatioInverse AgonismKey Binding Characteristics
Nebivolol3-4 fold [8]ModerateDose-dependent selectivity; G-protein coupling unaffected
Bisoprolol16-20 fold [8]ModerateHigh selectivity; similar inverse agonism
Metoprolol~15 fold [8]HighModerate selectivity; strong inverse agonist

β3-Adrenergic Receptor Agonism and Nitric Oxide Synthase Modulation

A defining feature of nebivolol is its l-enantiomer-mediated agonism at β3-adrenergic receptors (β3-ARs), triggering endothelial nitric oxide (NO)-dependent vasodilation. This mechanism is fundamentally distinct from the α1-blockade seen in other vasodilatory β-blockers (e.g., carvedilol) [1] [6]. Activation of endothelial β3-ARs stimulates endothelial nitric oxide synthase (eNOS) via Gi-protein coupling and phosphatidylinositol 3-kinase (PI3K)/Akt pathway activation, increasing NO bioavailability [1] [2] [3]. Experimental evidence confirms:

  • Nebivolol-induced vasodilation in rat aorta is abolished by NO synthase inhibitors (L-NMMA) and β3-AR antagonists (L-748,337) [6].
  • Nebivolol enhances NO-mediated arterial distensibility and reduces oxidative stress by decreasing superoxide production, thereby preserving NO function [1] [2].
  • In human studies, this translates to reduced peripheral vascular resistance, increased stroke volume, and maintained cardiac output despite β1-blockade [1] [10]. The β3-AR agonism also contributes to nebivolol's neutral or beneficial metabolic effects on glucose and lipid metabolism [1].

Stereochemical Influence on Receptor Binding Kinetics

Nebivolol is a racemic mixture of equal parts d-nebivolol (SRRR) and l-nebivolol (RSSS), with each enantiomer governing distinct pharmacological actions:

  • The d-enantiomer is responsible for >90% of the β1-AR antagonism, exhibiting high-affinity binding kinetics (pA2 = 6.5) and selectivity [5] [8] [10].
  • The l-enantiomer lacks significant β-blocking activity but acts as a potent β3-AR agonist, driving eNOS activation and NO release [5] [10].This stereospecificity results in unique hemodynamic synergy: β1-blockade reduces cardiac workload, while β3-agonism simultaneously improves vascular compliance and perfusion. The enantiomers also exhibit divergent pharmacokinetics; d-nebivolol has a larger volume of distribution (~10,290 L vs. ~8,067 L for l-nebivolol) and slower clearance (1,242 L/h vs. 436 L/h) [5]. Metabolism via CYP2D6 further influences stereoselective exposure, though clinical effects remain consistent across metabolizer phenotypes [5].

Comparative Pharmacology with Non-Vasodilatory and Vasodilatory β-Blockers

Nebivolol’s dual-receptor engagement creates a distinct hemodynamic profile compared to other β-blockers:

Table 2: Hemodynamic Comparison of β-Blocker Classes

PropertyNon-Vasodilatory (e.g., Atenolol)α1-Blocking Vasodilatory (e.g., Carvedilol)NO-Mediated Vasodilatory (Nebivolol)
Primary Vasoactive MechanismNoneα1-Adrenergic receptor blockadeβ3-AR agonism → eNOS activation → NO release
Peripheral Vascular ResistanceUnchanged or increasedReducedSignificantly reduced
Central HemodynamicsWorsened aortic stiffness; no central BP reductionModerate central BP reductionSuperior reduction in central systolic/diastolic BP and pulse pressure
Cardiac OutputDecreasedMaintained or slightly reducedMaintained or increased via ↑ stroke volume
Endothelial FunctionNeutral or negativeMildly positiveStrongly positive (↑ FMD, ↓ ADMA, ↓ oxidative stress)

Clinical evidence highlights nebivolol’s advantages:

  • Versus atenolol: Nebivolol reduces aortic pulse pressure (−16 mmHg vs. −11 mmHg; p=0.04) and augmentation index (AIx: 28% vs. 35%; p<0.05) more effectively despite similar peripheral BP lowering [1].
  • Versus metoprolol: Nebivolol significantly lowers central systolic pressure, left ventricular wall thickness, and oxidative stress markers [1] [2].
  • Heart failure benefits: Unlike non-vasodilatory β-blockers, nebivolol maintains cardiac output via reduced afterload and may improve myocardial remodeling through NO-dependent pathways [3] [10].

Properties

Product Name

(R,S,R,R)-Nebivolol

IUPAC Name

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol

Molecular Formula

C22H25F2NO4

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21-,22-/m1/s1

InChI Key

KOHIRBRYDXPAMZ-GMQQQROESA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@@H]([C@H]3CCC4=C(O3)C=CC(=C4)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.